molecular formula C20H27N3O3S B4231916 ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate

ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate

Cat. No.: B4231916
M. Wt: 389.5 g/mol
InChI Key: WKGYWACDJDKDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thioesterase inhibitor that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate inhibits thioesterases by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which can disrupt cellular processes that rely on the activity of thioesterases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to have antiviral effects against a variety of viruses, including Ebola virus and Zika virus. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. It is a potent inhibitor of thioesterases, which makes it a useful tool for studying the role of these enzymes in cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations as well. It has not been extensively studied in vivo, which makes it difficult to draw conclusions about its potential therapeutic applications. Additionally, it may have off-target effects that could complicate its use in certain experiments.

Future Directions

There are several potential future directions for the study of ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate. One area of research could be to investigate its potential therapeutic applications in cancer, infectious disease, and neurodegenerative disease. Another area of research could be to study its off-target effects, in order to better understand its mechanism of action and potential limitations. Finally, researchers could investigate the development of more potent and selective thioesterase inhibitors based on the structure of this compound.

Scientific Research Applications

Ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate has been studied for its potential use in a variety of scientific research areas, including cancer research, infectious disease research, and neurodegenerative disease research. It has been shown to have inhibitory effects on thioesterases, which are enzymes that play a role in a variety of cellular processes. By inhibiting these enzymes, this compound may be able to disrupt cellular processes that are involved in the progression of these diseases.

Properties

IUPAC Name

ethyl 4-[[3-(pyrrolidine-1-carbonyl)piperidine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-2-26-19(25)15-7-9-17(10-8-15)21-20(27)23-13-5-6-16(14-23)18(24)22-11-3-4-12-22/h7-10,16H,2-6,11-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGYWACDJDKDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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